molecular formula C14H14N2O3S B2742314 2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 880341-90-2

2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2742314
CAS RN: 880341-90-2
M. Wt: 290.34
InChI Key: VNMOJMJJWWSBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide, commonly referred to as PSNPA, is a small molecule organic compound with a molecular weight of 302.37 g/mol. PSNPA has been studied for its potential applications in the field of organic synthesis and drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles. This study led to the synthesis of various derivatives, including pyridine-4-ylamino, which showed good antimicrobial activity. The compounds 12a and 14a, in particular, exhibited high activity towards most strains, indicating potential use in antimicrobial applications. Theoretical calculations provided a good confirmation for the new compounds (Fahim & Ismael, 2019).

Antimalarial and Anticancer Activity

In a study by Fahim and Ismael (2021), N-(phenylsulfonyl)acetamide derivatives were examined for in vitro antimalarial activity and characterized for ADMET properties. One compound, in particular, exhibited excellent antimalarial activity, suggesting its potential as a drug for treating malaria. Additionally, these compounds were evaluated for anticancer properties, indicating diverse therapeutic applications (Fahim & Ismael, 2021).

Inhibition of PI3Ks

Wang et al. (2015) studied a compound structurally similar to 2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide for its anticancer effects. The study focused on the inhibition of PI3Ks and mTOR, key components in cancer cell signaling pathways. This research suggests the potential of related compounds in cancer treatment due to their antiproliferative activities and low toxicity (Wang et al., 2015).

Enantioseparation in Drug Development

In the field of drug development, Zhou et al. (2002) conducted a study on the enantioseparation of a basic drug compound and its acidic intermediate by capillary electrophoresis. This research highlights the importance of such compounds in the pharmaceutical industry, especially in the context of chiral separation and analysis (Zhou et al., 2002).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(16-10-12-5-4-8-15-9-12)11-20(18,19)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOJMJJWWSBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.